molecular formula C20H19ClN4O3S B2568793 N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921486-79-5

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No.: B2568793
CAS No.: 921486-79-5
M. Wt: 430.91
InChI Key: LKXWDRXTFHGTKB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a urea linkage, and various substituents including a chloro, methoxy, and p-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under basic conditions.

    Urea Linkage Formation: The urea linkage is introduced by reacting the thiazole derivative with an isocyanate compound.

    Substitution Reactions: The final compound is obtained by introducing the chloro, methoxy, and p-tolyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: can be compared with other thiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the p-tolyl group, in particular, may confer distinct properties compared to its m-tolyl and o-tolyl analogs.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-12-3-5-13(6-4-12)23-19(27)25-20-24-15(11-29-20)10-18(26)22-14-7-8-17(28-2)16(21)9-14/h3-9,11H,10H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXWDRXTFHGTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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